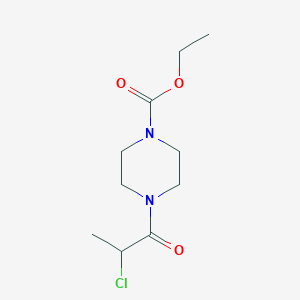

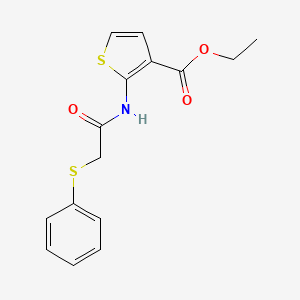

![molecular formula C13H24N2O2 B2378387 tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate CAS No. 1354950-49-4](/img/structure/B2378387.png)

tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

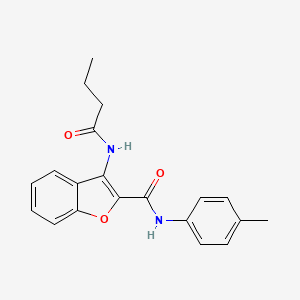

“tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate” is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.34 g/mol . The IUPAC name for this compound is tert-butyl N-(7-azaspiro[3.5]nonan-3-yl)carbamate .

Molecular Structure Analysis

The InChI code for “tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This indicates the presence of a carbamate group attached to a tert-butyl group and a 7-azaspiro[3.5]nonane moiety .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 50.4 Ų . The compound has a complexity of 290 .Wissenschaftliche Forschungsanwendungen

PROTAC Development

Application: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate serves as a rigid linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. By linking a target protein binder (such as an antibody or small molecule) with an E3 ubiquitin ligase binder, PROTACs recruit the cellular degradation machinery, leading to targeted protein breakdown. This approach has promising implications for cancer therapy, neurodegenerative diseases, and other disorders .

Chemical Conjugates

Application: The compound can be used as a linker in chemical conjugates. These conjugates combine different molecules (e.g., drugs, imaging agents, or targeting moieties) to enhance their properties. tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate’s spirocyclic structure provides stability and rigidity, making it suitable for connecting diverse functional groups. Researchers explore these conjugates for drug delivery, diagnostics, and theranostics (combined therapy and diagnostics) .

Medicinal Chemistry

Application: Medicinal chemists investigate this compound for its potential as a scaffold in drug design. Its unique spirocyclic motif offers structural diversity, allowing modifications to optimize pharmacological properties. Researchers can attach various substituents to explore interactions with biological targets. By tuning the substituents, they aim to develop novel therapeutic agents for specific diseases .

CNS Drug Discovery

Application: The central nervous system (CNS) is a challenging target for drug development due to the blood-brain barrier. tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate’s spirocyclic framework could serve as a starting point for designing CNS-active compounds. Researchers investigate its potential as a scaffold for developing drugs targeting neurological disorders, such as Alzheimer’s disease or epilepsy .

Chemical Biology

Application: In chemical biology, this compound can be used to probe biological processes. Researchers can modify it to create spirocyclic derivatives with specific properties. These derivatives may act as probes to study protein-protein interactions, enzyme function, or cellular signaling pathways. Understanding these processes can lead to new therapeutic strategies .

Fragment-Based Drug Discovery

Application: Fragment-based drug discovery (FBDD) involves screening small, low-molecular-weight compounds (fragments) to identify potential drug leads. tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate could serve as a fragment for FBDD campaigns. Researchers explore its binding interactions with target proteins, aiming to build more complex molecules with improved affinity and selectivity .

These applications highlight the versatility of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate in scientific research. Its spirocyclic structure and potential for modification make it an exciting candidate for drug discovery, chemical biology, and beyond. If you have any further questions or need additional information, feel free to ask! 😊

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(7-azaspiro[3.5]nonan-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGPVHPVWMHJMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC12CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate | |

CAS RN |

1354950-49-4 |

Source

|

| Record name | tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

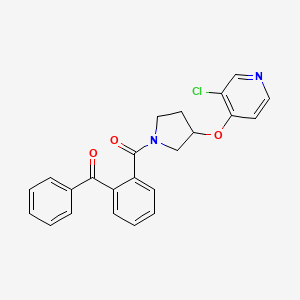

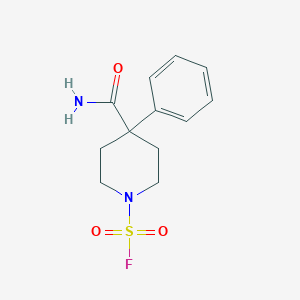

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2378305.png)

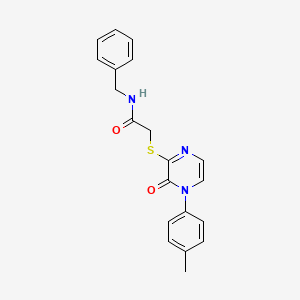

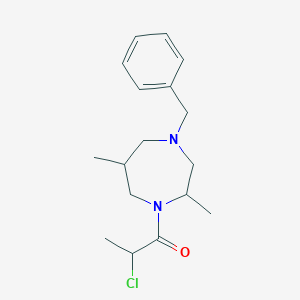

![(3-(dimethylamino)phenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378308.png)

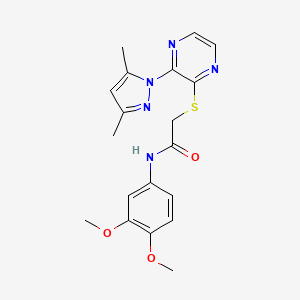

![6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2378311.png)

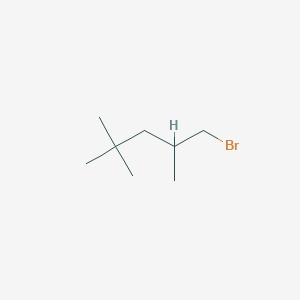

![N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynamide](/img/structure/B2378317.png)

![1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2378323.png)